

Ro 28-1675: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Ro 28-1675**, a potent, small-molecule allosteric activator of glucokinase (GK). This guide is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the structure, chemical properties, and biological activity of this compound.

Chemical Structure and Properties

Ro 28-1675, with the IUPAC name (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide, is a synthetic compound that has been instrumental in the study of glucokinase activation and its potential therapeutic applications in type 2 diabetes.

Table 1: Chemical and Physical Properties of Ro 28-1675



Property	Value	Source	
IUPAC Name	(2R)-3-cyclopentyl-2-(4- methanesulfonylphenyl)-N- (1,3-thiazol-2-yl)propanamide	Axon Medchem	
Molecular Formula	C18H22N2O3S2		
Molecular Weight	378.51 g/mol	[1][2]	
CAS Number	300353-13-3	[1]	
SMILES	O=C(NC1=NC=CS1) INVALID-LINK C3=CC=C(S(=O)(C)=O)C=C3	[1]	
Melting Point	78-80 °C (foam to gel)	[3]	
Appearance	White to off-white solid/powder		
Solubility	DMSO: 50 mg/mL (132.10 mM)	[1]	
logP (Calculated)	2.8 (Predicted)	N/A	
pKa (Predicted)	9.2 (Predicted)	N/A	
Purity	≥98% by HPLC	[2]	
Storage	Store at -20°C for up to 3 years (powder) or in solvent at -80°C for up to 2 years.	[1]	

Note: Experimental logP and pKa values are not readily available in the reviewed literature. The provided values are based on computational predictions.

Mechanism of Action: Allosteric Activation of Glucokinase

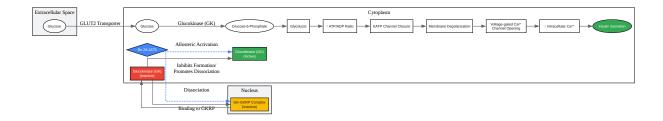
Ro 28-1675 acts as a potent allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β -cells and hepatocytes.[4][5] Unlike the substrate glucose, which binds to



the active site, **Ro 28-1675** binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal catalytic rate (Vmax).

Specifically, **Ro 28-1675** has been shown to decrease the $S_{0.5}$ (the substrate concentration at which the reaction velocity is half of Vmax) for glucose and increase the Vmax of the GK-catalyzed reaction. This dual action leads to a significant increase in the rate of glucose phosphorylation to glucose-6-phosphate, a critical step in glycolysis and subsequent insulin secretion.

Furthermore, **Ro 28-1675** can overcome the inhibitory effect of the glucokinase regulatory protein (GKRP). In hepatocytes, GKRP binds to GK in the nucleus, rendering it inactive. By promoting the dissociation of the GK-GKRP complex, **Ro 28-1675** facilitates the translocation of GK to the cytoplasm, where it can actively phosphorylate glucose.



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Caption: Mechanism of **Ro 28-1675** in a pancreatic β -cell.



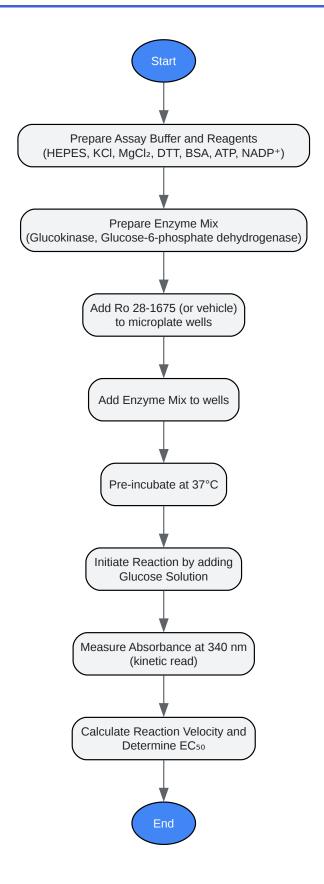
Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with **Ro 28-1675**, compiled from various research sources.

In Vitro Glucokinase Activity Assay

This protocol is adapted from methodologies used to characterize glucokinase activators.





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Caption: Workflow for in vitro glucokinase activity assay.



Materials:

- Recombinant human glucokinase
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA
- ATP solution
- NADP⁺ solution
- Glucose solution
- Ro 28-1675 stock solution (in DMSO)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare the assay buffer and all reagent solutions.
- Prepare an enzyme mix containing glucokinase and G6PDH in the assay buffer.
- Add serial dilutions of Ro 28-1675 (or DMSO as a vehicle control) to the wells of the microplate.
- Add the enzyme mix to each well.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the glucose solution to each well.
- Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 15-30 minutes. The production of NADPH by G6PDH is directly coupled to the production of glucose-6-phosphate by glucokinase.



- Calculate the initial reaction velocities from the linear portion of the absorbance curves.
- Plot the reaction velocities against the concentration of Ro 28-1675 to determine the EC₅₀ value.

Hepatocyte Glucokinase Translocation Assay

This protocol describes a method to visualize the effect of **Ro 28-1675** on the subcellular localization of glucokinase in primary hepatocytes.

Materials:

- Primary rat hepatocytes
- · Collagen-coated culture plates
- Culture medium (e.g., William's E medium)
- **Ro 28-1675** stock solution (in DMSO)
- Glucose solutions (low and high concentrations)
- Fixative solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against glucokinase
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope

Procedure:



- Isolate primary hepatocytes and seed them on collagen-coated plates. Allow cells to attach overnight.
- Starve the cells in a low-glucose medium for 2 hours.
- Treat the cells with different concentrations of Ro 28-1675 (or DMSO) in the presence of low or high glucose for 1 hour.
- Wash the cells with PBS and fix them with the fixative solution.
- Permeabilize the cells with the permeabilization buffer.
- Block non-specific antibody binding with the blocking solution.
- Incubate the cells with the primary antibody against glucokinase.
- Wash the cells and incubate with the fluorescently labeled secondary antibody.
- · Counterstain the nuclei with DAPI.
- Acquire images using a fluorescence microscope and analyze the subcellular distribution of the glucokinase signal (nuclear vs. cytoplasmic).

Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to **Ro 28-1675**.

Materials:

- Isolated pancreatic islets (e.g., from mouse or rat)
- Krebs-Ringer bicarbonate buffer (KRB) supplemented with BSA
- Glucose solutions (basal and stimulatory concentrations)
- Ro 28-1675 stock solution (in DMSO)
- Insulin ELISA kit



CO₂ incubator

Procedure:

- Isolate pancreatic islets using a standard collagenase digestion method.
- Culture the islets overnight to allow for recovery.
- Pre-incubate the islets in KRB with a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours in a CO₂ incubator.
- Transfer groups of size-matched islets to tubes containing KRB with basal or stimulatory glucose concentrations, with or without various concentrations of Ro 28-1675.
- Incubate the islets for 1 hour at 37°C.
- Collect the supernatant from each tube.
- Measure the insulin concentration in the supernatant using an insulin ELISA kit.
- The amount of secreted insulin is typically normalized to the total insulin content of the islets or the number of islets per tube.

In Vivo Efficacy

In various animal models of type 2 diabetes, oral administration of **Ro 28-1675** has demonstrated significant glucose-lowering effects. It has been shown to improve glucose tolerance and increase plasma insulin levels, consistent with its mechanism of action.

Table 2: In Vivo Pharmacological Effects of Ro 28-1675



Parameter	Species	Dose	Effect	Source
Glucose Lowering	Non-diabetic C57BL/6 mice and Wistar rats	10-50 mg/kg p.o.	Significant reduction in blood glucose	
Insulin Release	Non-diabetic C57BL/6 mice and Wistar rats	10-50 mg/kg p.o.	Increased plasma insulin levels	
Efficacy in T2DM Models	KK/Upj-Ay/J, ob/ob, diet- induced obese C57BL/6 mice, Goto-Kakizaki rats	10-50 mg/kg p.o.	Efficacious in lowering blood glucose	[2]

Conclusion

Ro 28-1675 is a valuable research tool for investigating the role of glucokinase in glucose homeostasis. Its well-characterized mechanism of action and demonstrated in vitro and in vivo activities make it a standard reference compound for the study of glucokinase activators. The technical information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting glucokinase.

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References

- 1. ovid.com [ovid.com]
- 2. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose -PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]



- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ro 28-1675: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679472#ro-28-1675-structure-and-chemical-properties]

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